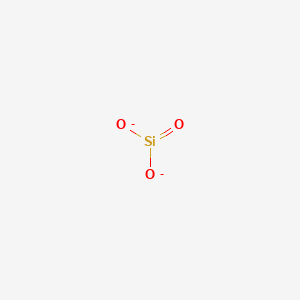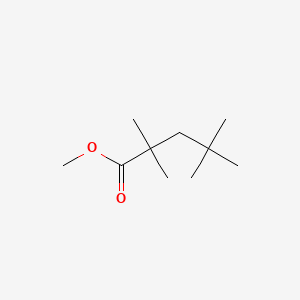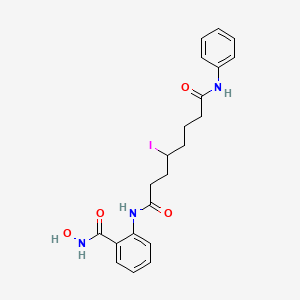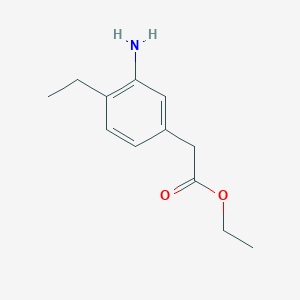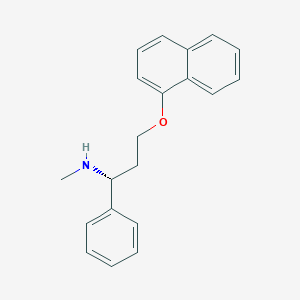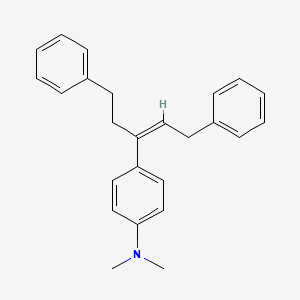
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en is a compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a pent-2-en backbone with two phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en typically involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate ketones or aldehydes under basic or acidic conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, where the reaction is carried out at elevated temperatures (around 220°C) to facilitate the formation of the desired product . Another approach involves the use of sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group, facilitating reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
類似化合物との比較
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: Shares the dimethylamino group and phenyl ring, but differs in the core structure.
Pyrazole Derivatives: Contain nitrogen atoms in a five-membered ring, offering different chemical and biological properties.
Uniqueness
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
分子式 |
C25H27N |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
4-[(Z)-1,5-diphenylpent-2-en-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N/c1-26(2)25-19-17-24(18-20-25)23(15-13-21-9-5-3-6-10-21)16-14-22-11-7-4-8-12-22/h3-12,15,17-20H,13-14,16H2,1-2H3/b23-15- |
InChIキー |
CVOMFEVOSHTJTA-HAHDFKILSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C(=C\CC2=CC=CC=C2)/CCC3=CC=CC=C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



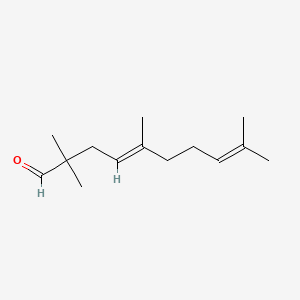
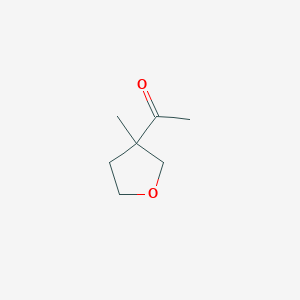
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
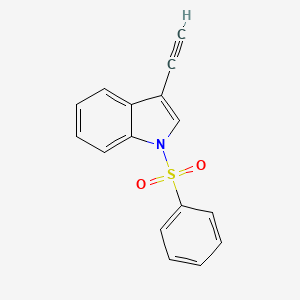
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
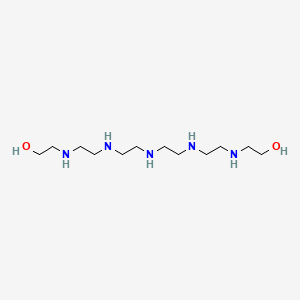
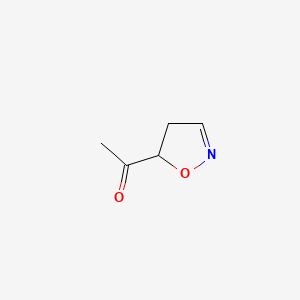
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
